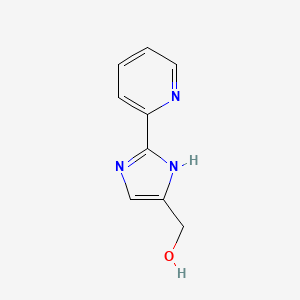

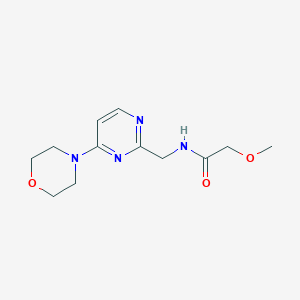

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a small molecule that has gained significant attention in the scientific community due to its potential use in various research applications. MPA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Dundee in Scotland. Since then, it has been used in a wide range of studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

科学的研究の応用

Anti-Inflammatory Agents

Morpholinopyrimidine derivatives, including “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide”, have been studied for their potential as anti-inflammatory agents . These compounds have shown promising results in inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations . They have also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response .

Inhibition of iNOS and COX-2

The compound has been found to have a strong affinity for the active sites of iNOS and COX-2 . This suggests that it could be used to inhibit these enzymes, which play a crucial role in the inflammatory response .

Treatment of Inflammation-Associated Disorders

Given its anti-inflammatory properties and its ability to inhibit iNOS and COX-2, “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide” could potentially be used in the treatment of inflammation-associated disorders .

Organic Synthesis

This compound, like other hindered amines, provides a chemically differentiated building block for organic synthesis . It can be used in the preparation of various drug candidates containing hindered amine motifs .

Medicinal Chemistry

In the field of medicinal chemistry, this compound could be used in the design and development of new pharmaceutical compounds . It could also be used to improve the processes by which existing pharmaceuticals are made .

Pharmacological Activities

Phenoxy acetamide and its derivatives, including “2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide”, have been studied for their pharmacological activities . These compounds could potentially be used as therapeutic candidates in the treatment of various diseases .

作用機序

Target of Action

The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins .

Mode of Action

The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the enzymes’ activity, leading to a decrease in the production of nitric oxide and prostaglandins . As a result, the inflammatory response is reduced .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .

Pharmacokinetics

For instance, treating LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduced the most noticeable elevations of iNOS and COX-2 protein levels .

Result of Action

The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. It significantly reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, leading to an overall reduction in inflammation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity was assessed in macrophage cells stimulated by lipopolysaccharide (LPS), a component of the cell walls of gram-negative bacteria . This suggests that the compound’s efficacy may be influenced by the presence of bacterial components or other inflammatory stimuli.

特性

IUPAC Name |

2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFEIRXXXDSRHEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2497088.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2497093.png)

![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2497101.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2497102.png)